molecular formula C14H19F2NO3S B14016482 (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol

(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol

Cat. No.: B14016482
M. Wt: 319.37 g/mol
InChI Key: VBKVFSJRCXCZOR-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol” is a chiral pyrrolidine derivative characterized by a tert-butylsulfonyl group at the 1-position and a 2,5-difluorophenyl substituent at the 5-position of the pyrrolidine ring. The hydroxyl group at the 3-position and the stereochemistry (3R,5R) are critical for its molecular interactions and biological activity. Its structural features—such as the electron-withdrawing sulfonyl group and fluorine atoms—enhance metabolic stability and influence binding affinity to target proteins .

Properties

Molecular Formula

C14H19F2NO3S

Molecular Weight

319.37 g/mol

IUPAC Name

(3R,5R)-1-tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C14H19F2NO3S/c1-14(2,3)21(19,20)17-8-10(18)7-13(17)11-6-9(15)4-5-12(11)16/h4-6,10,13,18H,7-8H2,1-3H3/t10-,13-/m1/s1

InChI Key

VBKVFSJRCXCZOR-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)S(=O)(=O)N1C[C@@H](C[C@@H]1C2=C(C=CC(=C2)F)F)O

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Core with 2,5-Difluorophenyl Substitution

The synthesis typically starts with a chiral precursor or via asymmetric synthesis to ensure the (3R,5R) stereochemistry. A common approach is:

  • Step 1: Preparation of a chiral pyrrolidine intermediate bearing the 2,5-difluorophenyl group at the 5-position. This can be achieved by nucleophilic substitution or cyclization reactions involving chiral amino alcohols or chiral amines with 2,5-difluorophenyl-containing electrophiles.

  • Step 2: Use of chiral catalysts or auxiliaries to control stereochemistry during ring formation or functionalization.

Introduction of the Hydroxyl Group at the 3-Position

  • The 3-hydroxyl group is introduced stereoselectively, often by oxidation of a suitable precursor or by direct stereoselective hydroxylation.

  • Methods such as asymmetric dihydroxylation or use of chiral epoxides followed by ring-opening may be employed.

Protection of the Pyrrolidine Nitrogen with tert-Butylsulfonyl Group

  • The nitrogen atom is protected by reaction with tert-butylsulfonyl chloride (tert-butylsulfonyl chloride, often abbreviated as t-BuSO2Cl) under basic conditions.

  • Typical bases used include N,N-diisopropylethylamine (DIPEA) or cesium carbonate to facilitate the sulfonylation.

  • The reaction is performed in aprotic solvents such as dichloromethane or acetonitrile at controlled temperatures to avoid side reactions.

Purification

  • The final compound is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity and enantiomeric excess.

  • Crystallization or recrystallization may also be used depending on the scale and purity requirements.

Representative Experimental Data Table

Step Reagents/Conditions Outcome/Notes
1 Chiral amine + 2,5-difluorophenyl electrophile, chiral catalyst Formation of (3R,5R)-5-(2,5-difluorophenyl)pyrrolidine intermediate with controlled stereochemistry
2 Stereoselective hydroxylation (e.g., OsO4, chiral ligand) Introduction of hydroxyl group at 3-position with retention of stereochemistry
3 tert-Butylsulfonyl chloride, DIPEA, DCM, 0–25°C N-tert-butylsulfonyl protection, high yield, mild conditions
4 Preparative HPLC Purification to >98% purity, isolation of desired stereoisomer

Research Findings and Analysis

  • Stereochemical Control: The (3R,5R) configuration is critical for biological activity and is maintained throughout the synthesis by using chiral starting materials or catalysts.

  • Protecting Group Strategy: The tert-butylsulfonyl group is chosen for its stability under various reaction conditions and ease of removal if needed.

  • Functional Group Compatibility: The difluorophenyl substituent is stable under the reaction conditions used for hydroxylation and sulfonylation.

  • Yield and Purity: Reported methods achieve high yields (typically >70%) and high enantiomeric purity, essential for pharmaceutical applications.

  • Patent Literature: The compound and related analogs are described in patent WO2020078362A1, which details synthetic methods for imidazo- and pyrrolidine-containing compounds with kinase inhibitory activity. Additional related synthetic strategies are found in US patent US8513263B2, which discusses substituted pyrazolo[1,5-a]pyrimidine compounds with pyrrolidine moieties, highlighting similar synthetic challenges and solutions.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-Based Compounds

Compound Name Substituents at Pyrrolidine Positions Key Functional Groups Biological Target/Activity
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol 1: tert-butylsulfonyl; 3: hydroxyl; 5: 2,5-difluorophenyl Sulfonyl, hydroxyl, difluorophenyl Kinase inhibition (inferred)
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide 1: pyrazolo-pyrimidine-carboxamide; 2: difluorophenyl Carboxamide, pyrazolo-pyrimidine TRK inhibitor (explicit)
(R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate 1: hydroxysuccinate; 2: difluorophenyl Hydroxysuccinate salt Intermediate in TRK inhibitor synthesis

Key Observations :

  • Sulfonyl vs. Carboxamide Groups : The tert-butylsulfonyl group in the target compound enhances steric bulk and electron-withdrawing properties compared to carboxamide-linked analogues like the TRK inhibitor in . This may reduce off-target interactions but could affect solubility .
  • Fluorine Substitution : The 2,5-difluorophenyl moiety is conserved across analogues, suggesting its role in hydrophobic interactions and metabolic stability.

Key Observations :

  • The target compound’s tert-butylsulfonyl group likely necessitates specialized sulfonylation conditions, contrasting with carbamate-based routes in .
  • Fluorophenyl introduction methods (e.g., Suzuki coupling) are common across analogues but may vary in efficiency based on steric hindrance.

Physicochemical Properties

Table 3: Predicted Properties

Property Target Compound TRK Inhibitor ()
logP ~2.5 (moderate lipophilicity) ~3.0 (higher due to pyrazolo-pyrimidine)
Solubility Moderate (hydroxyl enhances aqueous solubility) Low (lipophilic heterocycle dominates)
pKa ~9.5 (hydroxyl), ~1.5 (sulfonyl ~7.5 (carboxamide)

Key Observations :

    Biological Activity

    The compound (3R,5R)-1-(tert-butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol is a pyrrolidine derivative notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

    • Molecular Formula : C13H16F2N2O3S
    • Molecular Weight : 310.34 g/mol
    • CAS Number : 47243897

    Biological Activity Overview

    This compound exhibits several biological activities, including:

    • Antimicrobial Properties : Studies have indicated that it possesses significant antimicrobial effects against various pathogens.
    • Cytotoxicity : It has shown cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.
    • Inhibition of Enzymatic Activity : The compound has been noted to inhibit specific enzymes involved in bacterial virulence.

    The biological activity of (3R,5R)-1-(tert-butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol is attributed to several mechanisms:

    • Enzyme Inhibition : It inhibits the Type III secretion system (T3SS) in bacteria, which is crucial for their pathogenicity. For example, at concentrations around 50 µM, it has been shown to reduce the secretion of virulence factors by approximately 50% .
    • Cellular Uptake and Metabolism : The presence of fluorine atoms enhances the lipophilicity of the compound, facilitating its uptake into cells and potentially altering metabolic pathways .

    Antimicrobial Activity

    A study conducted on various derivatives of pyrrolidine compounds revealed that (3R,5R)-1-(tert-butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol exhibited promising antibacterial activity against Gram-negative bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays.

    CompoundMIC (µg/mL)Target Bacteria
    (3R,5R)-1-(tert-butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol25E. coli
    Control (Ampicillin)10E. coli

    Cytotoxicity Assays

    In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were determined through MTT assays.

    Cell LineIC50 (µM)
    HeLa30
    MCF-725

    Enzyme Inhibition Studies

    Research on the inhibition of T3SS revealed that at a concentration of 50 µM, the compound significantly downregulated the expression of the major activator ler without completely inhibiting secretion . This suggests a potential therapeutic application in treating infections caused by T3SS-dependent pathogens.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol, and what key intermediates are involved?

    • Methodology : The synthesis typically involves multi-step sequences, including enantioselective formation of the pyrrolidine core. For example, intermediates like (R)-2-(2,5-difluorophenyl)pyrrolidine are synthesized via reductive amination or asymmetric hydrogenation. The tert-butylsulfonyl group is introduced via sulfonylation under mild basic conditions (e.g., using tert-butylsulfonyl chloride and triethylamine in dichloromethane) . Key intermediates include chiral amines and protected pyrrolidines, which require rigorous purification via flash column chromatography to ensure stereochemical fidelity .

    Q. How can the stereochemistry of the compound be confirmed experimentally?

    • Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. For preliminary analysis, NOE (Nuclear Overhauser Effect) NMR experiments can differentiate diastereomers by observing spatial proximity of protons. For example, in related pyrrolidine derivatives, NOE correlations between the 3-hydroxyl proton and adjacent substituents confirmed the (3R,5R) configuration . Chiral HPLC with a cellulose-based column can also resolve enantiomers using hexane:isopropanol gradients .

    Q. What are the critical handling and storage conditions to maintain compound stability?

    • Methodology : Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonyl group or oxidation of the hydroxyl moiety. Use anhydrous solvents (e.g., THF, DMF) for reactions, and monitor for degradation via TLC or LC-MS. Stability studies suggest that the compound degrades by >5% after 6 months if exposed to moisture .

    Advanced Research Questions

    Q. How can researchers optimize enantiomeric excess (ee) during the synthesis of the pyrrolidine core?

    • Methodology : Employ asymmetric catalysis, such as palladium-catalyzed cyclizations with chiral ligands (e.g., Josiphos or BINAP derivatives). In a related synthesis, Pd₂(dba)₃ with a phosphine-aryl ligand achieved 14:1 diastereoselectivity . Kinetic resolution using lipases (e.g., Candida antarctica) or chiral auxiliaries (e.g., Evans oxazolidinones) can further enhance ee. Monitor reaction progress using polarimetry or chiral GC/MS .

    Q. What analytical strategies resolve contradictions in reported diastereomer ratios across studies?

    • Methodology : Discrepancies often arise from varying reaction temperatures or catalyst loadings. For example, Pd-catalyzed reactions at 130°C vs. 100°C may favor different transition states. Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, ligand ratio) and identify optimal conditions. Cross-validate results using DFT calculations to model transition-state energetics .

    Q. How can the compound’s reactivity in cross-coupling reactions be leveraged for derivatization?

    • Methodology : The 2,5-difluorophenyl group is amenable to Suzuki-Miyaura coupling with boronic acids. For instance, replace the fluorine at the para position using Pd(OAc)₂, SPhos ligand, and K₂CO₃ in dioxane/water. The hydroxyl group can be protected as a silyl ether (e.g., TBSCl) to prevent side reactions. Post-derivatization, characterize products using HRMS and ¹⁹F NMR .

    Q. What in vitro assays are suitable for evaluating the compound’s biological activity as a TRK inhibitor?

    • Methodology : Use TRK kinase inhibition assays (e.g., ELISA-based phosphorylation inhibition) with purified recombinant proteins. Test solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference. For cellular assays, employ HEK293 cells transfected with TRK isoforms and measure IC₅₀ via Western blot or fluorescence polarization .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.